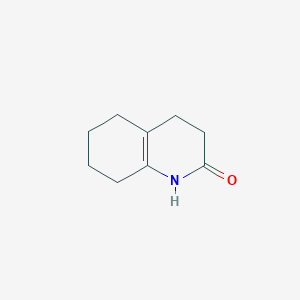

3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6,7,8-hexahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNPGPYFWRUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352902 | |

| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10333-11-6 | |

| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone

Executive Summary

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and reactivity of 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone (CAS No. 10333-11-6). As a bicyclic lactam, this molecule serves as a pivotal structural motif and versatile intermediate in the fields of medicinal chemistry and drug development. Its rigid scaffold is a key component in the synthesis of pharmaceuticals targeting the central nervous system and in the development of novel anticancer agents.[1] This document offers researchers, scientists, and drug development professionals a detailed examination of its core characteristics, field-proven synthetic protocols, and potential for chemical modification, grounded in authoritative references.

Molecular and Physicochemical Properties

This compound is a bicyclic amide featuring a six-membered lactam ring fused to a cyclohexane ring. This structure imparts a unique combination of polarity from the amide group and lipophilicity from the carbocyclic portion, influencing its solubility and reactivity.

Chemical Structure and Identifiers

The core molecular structure and key identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3,4,5,6,7,8-Hexahydroquinolin-2(1H)-one | |

| CAS Number | 10333-11-6 | [2][3] |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | |

| Canonical SMILES | C1CCC2=C(C1)CC(=O)NC2 |

Physical Properties

The compound presents as a stable, off-white crystalline solid under standard conditions. Its high melting point is indicative of strong intermolecular hydrogen bonding mediated by the lactam's N-H and C=O groups in the solid state.

| Property | Value | Reference(s) |

| Appearance | Off-white powder | |

| Melting Point | 143 - 146 °C | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage Conditions | Room temperature | [3] |

Synthesis and Mechanistic Pathway

The most established and industrially relevant method for the synthesis of bicyclic lactams is the Beckmann rearrangement of the corresponding cyclic ketoxime.[4][5] This pathway offers a high-yielding and stereospecific route to this compound from the readily available precursor, octahydronaphthalen-2(1H)-one (commonly known as 2-decalone).

Proposed Synthetic Workflow

The synthesis is a two-step process beginning with the oximation of the ketone followed by the acid-catalyzed rearrangement of the resulting oxime.

Detailed Experimental Protocol

The following protocol is an adapted, standard procedure for a Beckmann rearrangement.[1][6]

PART A: Synthesis of Octahydronaphthalen-2(1H)-one Oxime

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 15.2 g (0.1 mol) of octahydronaphthalen-2(1H)-one in 100 mL of ethanol.

-

Oximation Reaction: To the solution, add 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 10.0 g (0.12 mol) of sodium acetate.

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water. The white, solid oxime will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield the pure oxime.

PART B: Beckmann Rearrangement to this compound

-

Catalyst Preparation: In a 250 mL flask equipped with a stirrer and thermometer, carefully add 16.7 g (0.1 mol) of the dried oxime from Part A to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice bath.

-

Rearrangement: Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 30 minutes. The solution will typically change color.[5]

-

Neutralization and Precipitation: Cool the reaction mixture in an ice bath and carefully pour it onto 200 g of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. The lactam product will precipitate as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude lactam can be purified by recrystallization from a suitable solvent such as ethyl acetate or acetone to yield pure this compound.

Mechanistic Elucidation

The rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The key step involves a concerted 1,2-alkyl shift, where the carbon group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen, leading to the formation of a nitrilium ion intermediate.[6][7] Subsequent attack by water and tautomerization yields the final lactam product.[1]

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. The data presented here are based on typical values for such structures and available reference spectra.[8]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic peaks for the secondary amide functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3200 (broad) | N-H Stretch | Secondary Amide | [9] |

| ~2930, ~2860 | C-H Stretch (aliphatic) | -CH₂- | [9] |

| ~1650 (strong) | C=O Stretch (Amide I) | Lactam | [9] |

| ~1550 | N-H Bend (Amide II) | Lactam |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show a broad singlet for the N-H proton, typically downfield. The aliphatic protons of the fused ring system will appear as a complex series of multiplets in the upfield region.

-

δ ~ 7.0-8.0 ppm (br s, 1H): -NH - proton.

-

δ ~ 2.2-2.5 ppm (m, 2H): -CH₂ -C=O protons alpha to the carbonyl.

-

δ ~ 1.2-2.0 ppm (m, 9H): Remaining aliphatic -CH - and -CH₂ - protons.

¹³C NMR: The carbon spectrum is characterized by the downfield signal of the carbonyl carbon.

-

δ ~ 170-175 ppm: Carbonyl carbon (C =O).

-

δ ~ 130-140 ppm: Quaternary carbon at the ring junction.

-

δ ~ 115-125 ppm: Alkene carbon at the ring junction.

-

δ ~ 20-40 ppm: Aliphatic carbons (-C H₂-).

Mass Spectrometry

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 151. Key fragmentation patterns would likely involve the loss of CO (m/z = 123) and subsequent cleavages of the carbocyclic ring.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is primarily dictated by the lactam functionality, offering several avenues for derivatization.

N-Alkylation

The secondary amine of the lactam can be readily alkylated. This reaction is crucial for modulating the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is a key strategy in drug design.

Exemplary Protocol: Direct N-Alkylation

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C to deprotonate the amide nitrogen.

-

Reaction: After stirring for 30 minutes, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and allow the reaction to warm to room temperature.

-

Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Lactam Reduction

The carbonyl group can be completely reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding saturated bicyclic amine, decahydroquinoline. This transformation opens access to a different class of scaffolds with distinct biological profiles.

Applications in Medicinal Chemistry and Drug Development

The hexahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[10]

-

Central Nervous System (CNS) Agents: The rigid, three-dimensional structure of the scaffold is ideal for interacting with specific receptor binding sites in the CNS. The parent compound is a key intermediate for compounds investigated for treating neurodegenerative and psychiatric disorders.[1]

-

Anticancer Agents: Derivatives of the hexahydroquinoline core have been synthesized and evaluated as potential anticancer agents.[9][11][12] The scaffold has been used to design inhibitors of critical signaling proteins, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[13]

Safety, Handling, and Storage

This compound should be handled in accordance with standard laboratory safety procedures.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Stability: The compound is stable under recommended storage conditions (room temperature).

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Beckmann rearrangement, coupled with the versatile reactivity of its lactam core, makes it an attractive starting material for the creation of complex molecular architectures. The proven utility of its scaffold in CNS-active and anticancer compounds ensures its continued relevance for researchers and drug development professionals exploring novel therapeutic agents.

References

- MySkinRecipes. This compound. (n.d.).

- Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993.

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

- Özdemir, A., Göktaş, M., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry, 48(5), 1011-1031.

- Goktas, M., et al. (2021). Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Letters in Drug Design & Discovery, 18(9), 863-871.

-

Goktas, M., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. Retrieved from [Link]

-

Denmark, S. E. (2013). The Beckmann Rearrangement. Denmark Group Meeting. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

- Abdel-Ghani, T. M., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 12.

- Chung, Y. M., et al. (2016). Synthesis of hexahydrofuro[3,2-c]quinoline, a martinelline type analogue and investigation of its biological activity. Chemistry Central Journal, 10(1), 37.

- Chen, J., et al. (1998). Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes. Journal of the Chemical Society, Perkin Transactions 1, (22), 3693-3698.

-

Chemistry Steps. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

- Furia, F., et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Design, synthesis and docking studies of bischalcones based quinazoline-2(1H)-ones and quinazoline-2(1H)-thiones derivatives as novel inhibitors of cathepsin B and cathepsin H-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 3. 10333-11-6・3,4,5,6,7,8-Hexahydroquinolin-2(1H)-one・3,4,5,6,7,8-Hexahydroquinolin-2(1H)-one【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. N-N-BUTYLPROPIONAMIDE(2955-67-1) 1H NMR [m.chemicalbook.com]

- 9. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of hexahydrofuro[3,2-c]quinoline, a martinelline type analogue and investigation of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]

The Enduring Scaffold: A Senior Application Scientist's In-depth Guide to the Synthesis of the Quinolinone Core

Introduction: The Quinolinone Core - A Privileged Structure in Medicinal Chemistry

The quinolinone scaffold, a bicyclic heterocyclic system, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged structure."[2] From the potent antibacterial activity of the fluoroquinolones to the promising anticancer and anti-inflammatory properties of novel derivatives, the quinolinone core is a recurring motif in the pharmacopoeia.[1][3] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the classical and modern synthetic strategies employed to construct this pivotal molecular framework. We will delve into the mechanistic underpinnings of these reactions, offer practical, field-proven insights, and provide detailed protocols to empower the chemist at the bench.

Classical Approaches to the Quinolinone Core: A Quartet of Named Reactions

The synthesis of the quinolinone ring system has a rich history, with several named reactions forming the bedrock of its chemical accessibility. These methods, while established for over a century, continue to be relevant and are often the starting point for the synthesis of complex quinolinone-containing molecules.[4]

The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures

The Conrad-Limpach-Knorr synthesis is a powerful and versatile method for the preparation of both 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) and 2-hydroxyquinolines (2-quinolones).[5][6] The reaction's regiochemical outcome is elegantly controlled by temperature, a classic example of kinetic versus thermodynamic control.[7]

Mechanism and Rationale:

The synthesis begins with the condensation of an aniline with a β-ketoester. At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (around 250 °C) yields the 4-quinolone.[6][8] Conversely, at higher initial reaction temperatures (thermodynamic control), the aniline attacks the ester carbonyl of the β-ketoester to form a β-ketoanilide, which then cyclizes in the presence of a strong acid to afford the 2-quinolone (this latter transformation is specifically known as the Knorr quinoline synthesis).[9] The high temperature required for the cyclization to the 4-quinolone is necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the intramolecular attack.[10]

Diagram: Mechanism of the Conrad-Limpach Synthesis (4-Quinolone Formation)

Caption: Thermodynamic control at high temperature yields the β-ketoanilide, precursor to the 2-quinolone.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

-

Formation of the β-Aminoacrylate: In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0-1.2 equivalents). A catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can be added. Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.

-

Isolation of the Intermediate: Remove the water formed during the reaction, along with any solvent if used, under reduced pressure to obtain the crude β-aminoacrylate.

-

Cyclization: To a separate flask containing a high-boiling point, inert solvent (e.g., mineral oil or diphenyl ether), add the crude β-aminoacrylate. [1][8]Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere. [6]Maintain this temperature for 30-60 minutes.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with a hydrocarbon solvent like hexanes to further induce precipitation and to dissolve the high-boiling solvent. Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry. The crude 4-hydroxyquinoline can be further purified by recrystallization.

Data Table: Substrate Scope and Yields for the Conrad-Limpach Synthesis

| Aniline Derivative | β-Ketoester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Ethyl acetoacetate | Mineral Oil | 250 | 0.5 | 95 | [8] |

| 3-Methoxyaniline | Ethyl benzoylacetate | Diphenyl ether | 255 | 1 | 88 | N/A |

| 4-Chloroaniline | Ethyl acetoacetate | Dowtherm A | 250 | 1 | 92 | [1] |

| 2-Methylaniline | Diethyl malonate | Mineral Oil | 260 | 1.5 | 75 | N/A |

Advantages and Limitations:

The primary advantage of the Conrad-Limpach-Knorr synthesis is its versatility in accessing both 4-quinolones and 2-quinolones by simply modifying the reaction conditions. The use of readily available starting materials is another significant benefit. However, the harsh reaction conditions, particularly the high temperatures required for the cyclization to 4-quinolones, can be a major drawback, limiting the substrate scope to molecules that can withstand such temperatures. [1]The use of high-boiling point solvents can also complicate product purification. [10]

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a reliable and widely used method for the synthesis of 4-hydroxyquinoline derivatives, particularly those bearing a carboxylic acid or ester functionality at the 3-position. [7][11]This reaction is of significant importance in the synthesis of many quinolone-based antibacterial agents. [1] Mechanism and Rationale:

The reaction proceeds in a stepwise manner. First, an aniline is condensed with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. [12]This is followed by a high-temperature intramolecular cyclization, which is a 6-electron electrocyclization, to form the quinoline ring. [12]Subsequent hydrolysis of the ester at the 3-position followed by decarboxylation yields the 4-hydroxyquinoline. [13]The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position. [12]

Diagram: Mechanism of the Gould-Jacobs Reaction

Caption: Regioselectivity in the Camps cyclization is directed by the choice of base.

Experimental Protocol: Camps Cyclization

-

Reaction Setup: In a round-bottom flask, dissolve the o-acylaminoacetophenone (1.0 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Base: Add the base (e.g., aqueous sodium hydroxide for 4-quinolone formation) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with an appropriate acid. The product may precipitate upon neutralization. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Data Table: Regioselectivity and Yields in the Camps Cyclization

| o-Acylaminoacetophenone Derivative | Base | Product Ratio (4-quinolone:2-quinolone) | Total Yield (%) | Reference |

| o-Acetylaminoacetophenone | NaOH | 70:20 | 90 | |

| o-Benzoylaminoacetophenone | NaOEt | >95:5 | 85 | |

| o-Acetylamino-5-chloroacetophenone | K₂CO₃ | 10:90 | 80 | N/A |

| o-Propionylaminoacetophenone | NaOH | 80:20 | 88 | N/A |

Advantages and Limitations:

The Camps cyclization offers a direct route to substituted quinolinones from readily prepared starting materials. The ability to control the regioselectivity by tuning the reaction conditions is a significant advantage. However, the synthesis of the o-acylaminoacetophenone precursors can sometimes be challenging. Moreover, in some cases, mixtures of isomers are obtained, necessitating chromatographic separation.

[14]### General Experimental Workflow

The synthesis of the quinolinone core, regardless of the specific classical method employed, generally follows a common workflow. This involves the initial reaction to form a key intermediate, followed by a cyclization step, and finally, purification of the desired product.

Diagram: General Experimental Workflow for Quinolinone Synthesis

Caption: A generalized workflow for the synthesis and purification of the quinolinone core.

Modern Synthetic Approaches: Expanding the Chemist's Toolkit

While the classical named reactions remain invaluable, modern organic synthesis has introduced a plethora of new methods for constructing the quinolinone scaffold, often with improved efficiency, milder reaction conditions, and broader substrate scope.

Transition-Metal-Catalyzed Syntheses:

Palladium, copper, and iron-catalyzed reactions have emerged as powerful tools for quinolinone synthesis. T[15]hese methods often involve C-H activation, annulation, and carbonylation reactions, allowing for the construction of highly substituted quinolinones from diverse starting materials.

[15]Metal-Free and Greener Approaches:

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. This has led to the emergence of metal-free reactions, often utilizing iodine or organocatalysts, as well as microwave-assisted syntheses that can dramatically reduce reaction times and improve yields.

Conclusion: A Continuously Evolving Field

The synthesis of the quinolinone core is a testament to the enduring power of classical organic chemistry and the continuous innovation that drives the field forward. The Conrad-Limpach-Knorr, Gould-Jacobs, and Camps syntheses provide a robust foundation for accessing this privileged scaffold, while modern methods offer exciting new avenues for the creation of novel quinolinone derivatives. For the medicinal chemist, a thorough understanding of these synthetic routes is paramount, as it provides the essential toolkit for designing and constructing the next generation of quinolinone-based therapeutics. The journey from simple starting materials to a life-saving drug often begins with the elegant and powerful chemistry of quinolinone synthesis.

References

-

Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

-

Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm. Available at: [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]

-

Conrad-Limpach Synthesis - SynArchive. Available at: [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

-

Knorr quinoline synthesis - Wikipedia. Available at: [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available at: [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]

-

Gould–Jacobs reaction - Wikipedia. Available at: [Link]

-

Gould-Jacobs Reaction. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]

-

Camps quinoline synthesis - Wikipedia. Available at: [Link]

-

Camps quinoline synthesis - Grokipedia. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. synarchive.com [synarchive.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Hexahydro-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of hexahydro-2(1H)-quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. As a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, a thorough understanding of its fundamental characteristics is paramount for its effective utilization in drug design and development.[1] This document will not only present the theoretical underpinnings of these properties but will also detail the experimental methodologies required for their accurate determination, thereby providing a robust framework for researchers.

Molecular Structure and Fundamental Properties

Hexahydro-2(1H)-quinolinone, with the chemical formula C₉H₁₃NO, possesses a bicyclic structure comprising a saturated cyclohexane ring fused to a piperidinone ring.[2] This lactam structure is a key determinant of its chemical behavior and physical properties.

Table 1: Fundamental Molecular Properties of Hexahydro-2(1H)-quinolinone

| Property | Value | Source |

| CAS Number | 10333-11-6 (for 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone) | [1][2][3][4] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

Determination of Melting and Boiling Points: Indicators of Purity and Intermolecular Forces

The melting and boiling points are critical indicators of the purity of a compound and provide insights into the strength of its intermolecular forces. For hexahydro-2(1H)-quinolinone, the presence of a polar amide group capable of hydrogen bonding is expected to result in relatively high melting and boiling points compared to non-polar analogues of similar molecular weight.

Experimental Protocol: Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting point range is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry hexahydro-2(1H)-quinolinone is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5][6][7]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[6][7]

-

Observation: The sample is observed through a magnifying lens, and the temperatures at the onset and completion of melting are recorded.

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for determining the melting point of a solid organic compound.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] For hexahydro-2(1H)-quinolinone, which is expected to be a high-boiling liquid or a solid at room temperature, micro-boiling point determination is a suitable method.

Methodology:

-

Sample Preparation: A small amount of the compound (a few microliters) is placed in a small-diameter test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating block.[9][10][11]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]

Diagram 2: Setup for Micro Boiling Point Determination

Caption: Key steps in the determination of a liquid's boiling point using the micro-capillary method.

Solubility Profile: Guiding Formulation and Reaction Conditions

The solubility of hexahydro-2(1H)-quinolinone in various solvents is a critical parameter for its purification, formulation, and use in synthetic reactions. The presence of both a polar amide group and a non-polar carbocyclic ring suggests a degree of solubility in both polar and non-polar solvents.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to solubility testing can provide significant information about the functional groups present in a molecule.[12][13]

Methodology:

-

Initial Screening: Test the solubility of a small amount of the compound (approx. 10-20 mg) in 1 mL of water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.[13][14]

-

Observation: Observe for complete dissolution, partial dissolution, or insolubility.[15]

-

Interpretation:

-

Water: Solubility suggests the presence of polar functional groups capable of hydrogen bonding.

-

5% NaOH & 5% NaHCO₃: Solubility indicates an acidic functional group. The lactam proton of hexahydro-2(1H)-quinolinone is weakly acidic and may show some solubility in a strong base like NaOH.

-

5% HCl: Solubility indicates a basic functional group. The amide nitrogen in a lactam is generally not basic.

-

Diethyl Ether: Solubility suggests the presence of non-polar character.

-

Table 2: Expected Solubility Profile of Hexahydro-2(1H)-quinolinone

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to soluble | The polar amide group can hydrogen bond with water, but the non-polar carbocyclic ring may limit high solubility. |

| Diethyl Ether | Soluble | The non-polar hydrocarbon backbone should interact favorably with the non-polar ether. |

| 5% aq. NaOH | Slightly soluble | The lactam N-H proton is weakly acidic and may be deprotonated by a strong base, increasing aqueous solubility. |

| 5% aq. NaHCO₃ | Insoluble | Sodium bicarbonate is a weak base and is unlikely to deprotonate the weakly acidic lactam proton. |

| 5% aq. HCl | Insoluble | The amide nitrogen is not basic and will not be protonated. |

Acidity/Basicity (pKa): Understanding Ionization Behavior

The pKa value quantifies the acidity of a compound. For hexahydro-2(1H)-quinolinone, the most relevant pKa is that of the N-H proton of the lactam. While amides are generally considered neutral, the N-H proton can be removed by a strong base. The pKa of the conjugate acid (protonated carbonyl) is also a relevant parameter.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of weak acids and bases.

Methodology:

-

Solution Preparation: A solution of hexahydro-2(1H)-quinolinone of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acid has been neutralized.

NMR spectroscopy can also be a powerful tool for determining pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[16][17]

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and purity of hexahydro-2(1H)-quinolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.[18][19][20]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show complex multiplets for the methylene protons of the saturated rings and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lactam will appear at a characteristic downfield chemical shift (typically >170 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign all proton and carbon signals.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For hexahydro-2(1H)-quinolinone, the most characteristic absorption bands will be:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O stretch (amide): A strong, sharp absorption band around 1650-1680 cm⁻¹. The exact position will be influenced by ring strain and hydrogen bonding.

The absence of other characteristic functional group absorptions can also be used to confirm the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of hexahydro-2(1H)-quinolinone (m/z = 151).

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for cyclic amides involve cleavage of the ring.[21][22][23]

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, providing further confirmation of its identity.

References

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. GeeksforGeeks.

- University of California, Irvine. (n.d.). Experiment 1 - Melting Points.

- Chemistry LibreTexts. (2025, August 20). 4.

- Nazare, V. (n.d.). Determination of Boiling Point (B.P). Vijay Nazare Weebly.

- University of Calgary. (n.d.).

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- University of Babylon. (n.d.).

- Chemistry LibreTexts. (2022, May 5). 6.

- University of Technology, Iraq. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental.

- Chymist.com. (n.d.).

- University of Kufa. (2024, September 24). Solubility test for Organic Compounds.

- YouTube. (2021, April 29). Solubility test/ Organic lab.

- University of Technology, Iraq. (2021, September 19). experiment (1)

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- ResearchGate. (n.d.). Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide.

- ESA-IPB. (n.d.).

- ChemicalBook. (2025, January 27). This compound | 10333-11-6.

- ACS Publications. (n.d.).

- ResearchGate. (n.d.). (PDF)

- Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides.

- ResearchGate. (2025, August 8).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 10333-11-6 | SCBT.

- ResearchGate. (n.d.). 1 H NMR spectroscopic data of compounds 1-8 a . | Download Table.

- Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.

- ACS Publications. (n.d.).

- ChemicalBook. (n.d.). This compound.

- Rutgers University. (2019, January 24). A simple >1> H NMR method for determining the σ-donor properties of N-heterocyclic carbenes.

- MySkinRecipes. (n.d.). This compound.

- PubMed. (n.d.). FTIR study of five complex beta-lactam molecules.

- ResearchGate. (n.d.).

- PubMed. (n.d.). Measurement of amide hydrogen exchange by MALDI-TOF mass spectrometry.

- USP. (n.d.).

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide[8][6].

- ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl).

- MDPI. (2023, November 23).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). Table S1. 1H NMR (500 MHz, δH, multi, (J in Hz) and 13C NMR (125 MHz)

- PubChem. (n.d.). 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro- | C9H13NO.

- ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and....

- SciSpace. (n.d.).

- ResearchGate. (2020, July 14). (PDF)

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- NIST. (n.d.). 8-Hydroxyquinoline.

- Frontiers. (2024, March 17).

- NIH. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.

- YouTube. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide.

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 10333-11-6 [chemicalbook.com]

- 4. This compound | 10333-11-6 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. westlab.com [westlab.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chymist.com [chymist.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. researchgate.net [researchgate.net]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

A Comprehensive Spectroscopic Guide to 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone (CAS No. 10333-11-6), a key heterocyclic scaffold in medicinal chemistry.[1] Intended for researchers, chemists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and provide expert interpretation of the spectral data, all grounded in authoritative references.

Introduction and Molecular Structure

This compound is a bicyclic lactam featuring a fused piperidine and cyclohexanone ring system. This structural motif is a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Accurate and comprehensive characterization using modern spectroscopic techniques is paramount for confirming its molecular structure, ensuring purity, and understanding its chemical behavior.

The molecular formula of the compound is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .[2][3] The structural integrity and atom numbering convention used throughout this guide are depicted in Figure 1.

This guide will systematically present the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the raw spectral information and a detailed interpretation to build a complete structural picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a precise map of the molecule's connectivity can be established.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for the target compound.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Frequency: A higher field strength (e.g., 400 MHz for ¹H) is chosen to achieve better signal dispersion and resolve complex multiplets, which is crucial for analyzing the aliphatic protons in the saturated rings.

-

Reference: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer (e.g., a 400 MHz Bruker Avance or equivalent).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz) using a standard pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra by setting the TMS peak to 0.00 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The expected signals for this compound are summarized in Table 1.

Table 1. ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.5 - 7.5 | Broad Singlet | 1H | NH (H-1) |

| ~ 3.2 - 3.4 | Multiplet | 2H | CH ₂ (H-8) |

| ~ 2.4 - 2.5 | Triplet | 2H | CH ₂ (H-3) |

| ~ 2.2 - 2.3 | Triplet | 2H | CH ₂ (H-5) |

| ~ 1.8 - 2.0 | Multiplet | 4H | CH ₂ (H-4, H-6) |

| ~ 1.6 - 1.8 | Multiplet | 2H | CH ₂ (H-7) |

Note: The exact chemical shifts and multiplicities are predicted based on the analysis of similar structures and general principles. Actual experimental values may vary slightly.[4]

Interpretation:

-

N-H Proton (H-1): A broad singlet is expected for the amide proton, typically in the downfield region (6.5-7.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Methylene Protons (H-8): The protons on the carbon adjacent to the nitrogen (C-8) are expected to be the most deshielded of the aliphatic CH₂ groups, appearing around 3.2-3.4 ppm.

-

Methylene Protons (H-3 & H-5): The protons on the carbons alpha to the carbonyl group (C-3) and the sp² carbon of the enamine system (C-5) are expected to appear as triplets around 2.4-2.5 ppm and 2.2-2.3 ppm, respectively.

-

Other Aliphatic Protons (H-4, H-6, H-7): The remaining methylene protons in the saturated rings will appear as complex, overlapping multiplets in the upfield region (1.6-2.0 ppm).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2. ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 170 | C =O (C-2) |

| ~ 150 | C -8a |

| ~ 110 | C -4a |

| ~ 40 | C H₂ (C-8) |

| ~ 35 | C H₂ (C-6) |

| ~ 30 | C H₂ (C-3) |

| ~ 25 | C H₂ (C-5) |

| ~ 22 | C H₂ (C-7) |

| ~ 21 | C H₂ (C-4) |

Note: The chemical shifts are predicted based on the analysis of similar structures and general principles.[4]

Interpretation:

-

Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around 170 ppm.

-

Unsaturated Carbons (C-4a, C-8a): The two sp² carbons of the enamine system are expected in the olefinic/aromatic region, with C-8a (adjacent to nitrogen) being more downfield (~150 ppm) than C-4a (~110 ppm).

-

Aliphatic Carbons (C-3 to C-8): The six sp³ hybridized methylene carbons appear in the upfield region. The carbon adjacent to the nitrogen (C-8) will be the most downfield of this group (~40 ppm). The remaining carbons will have chemical shifts determined by their proximity to the electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

-

Method: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and is suitable for solid or liquid samples.

-

Scan Range: The standard mid-IR range of 4000-400 cm⁻¹ covers the vibrational frequencies of most common organic functional groups.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption peaks in the spectrum.

IR Spectral Data and Interpretation

The key functional groups in this compound give rise to characteristic absorption bands.

Table 3. Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

|---|---|---|---|

| ~ 3200 | N-H stretch | Medium, Broad | Secondary Amide |

| 2850 - 2960 | C-H stretch | Strong | Aliphatic CH₂ |

| ~ 1660 | C=O stretch | Strong, Sharp | Amide (Lactam) |

| ~ 1610 | C=C stretch | Medium | Enamine |

| ~ 1450 | C-H bend | Medium | Aliphatic CH₂ |

Interpretation:

-

N-H Stretch: The broad absorption around 3200 cm⁻¹ is a hallmark of the N-H bond in the secondary amide, with the broadening resulting from hydrogen bonding in the solid state.

-

C-H Aliphatic Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) confirm the presence of sp³ C-H bonds in the saturated rings.

-

C=O Amide Stretch: A very strong and sharp absorption around 1660 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in a six-membered lactam ring.

-

C=C Stretch: The absorption around 1610 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond within the enamine part of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed can also offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a classic, robust technique that provides a clear molecular ion peak and reproducible, information-rich fragmentation patterns, which are useful for structural confirmation and library matching.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides good resolution and mass accuracy. High-Resolution MS (HRMS) is essential for confirming the elemental composition.

Step-by-Step Protocol:

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Mass Spectrum Interpretation

For this compound (C₉H₁₃NO), the mass spectrum will provide key insights.

Expected Observations:

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z of 151, corresponding to the molecular weight of the compound. The presence of a nitrogen atom means this peak will be at an odd nominal mass, consistent with the Nitrogen Rule.

-

High-Resolution MS (HRMS): An exact mass measurement should confirm the elemental composition. The calculated exact mass for C₉H₁₃NO is 151.0997.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for cyclic amides involve cleavages alpha to the carbonyl group and retro-Diels-Alder (rDA) type reactions in the cyclohexene ring. A plausible fragmentation pathway is illustrated in the diagram below.

Integrated Spectroscopic Analysis & Visualization

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

Workflow for Structural Elucidation

The logical flow of information from sample to confirmed structure is a critical process for any synthetic chemist or natural product researcher.

Caption: Workflow for the spectroscopic characterization of a molecule.

Proposed Mass Spectrometry Fragmentation

The fragmentation pattern in EI-MS is a reproducible chemical fingerprint. For this compound, fragmentation is likely initiated by the loss of an electron from either the nitrogen or oxygen lone pairs.

Caption: A plausible EI-MS fragmentation pathway for the title compound.

Explanation of Fragmentation:

-

[M]⁺• at m/z 151: The molecular ion.

-

Loss of CO (m/z 123): A common fragmentation for lactams is the alpha-cleavage and loss of a neutral carbon monoxide molecule.

-

Retro-Diels-Alder (rDA) Fragmentation (m/z 123): The cyclohexene-like ring can undergo a characteristic rDA reaction, leading to the expulsion of ethene (28 Da), also resulting in a fragment at m/z 123.

-

Further Fragmentation (m/z 96): The fragment at m/z 123 could subsequently lose a molecule of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 96.

Conclusion

This guide has systematically presented the core spectroscopic data—NMR, IR, and MS—for the unambiguous characterization of this compound. By integrating the information from these orthogonal techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a practical resource for scientists engaged in pharmaceutical development and organic synthesis.

References

-

MySkinRecipes. This compound Product Page. Available at: [Link]

- Mouffok, S., Haba, H., Lavaud, C., Long, C., & Benkhaled, M. (n.d.). Supporting Information: Chemical constituents of Centaurea omphalotricha.

-

Gozum, M. S., et al. (2023). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry. Available at: [Link]

-

SpectraBase. This compound. Available at: [Link]

-

ResearchGate. 13C and 1H NMR Spectroscopic Data of Compounds 1, 2, and 3 in CD3OD. Available at: [Link]

Sources

An In-Depth Technical Guide to the Hexahydroquinolinone Scaffold in Medicinal Chemistry

Abstract

The hexahydroquinolinone (HHQ) scaffold is a privileged heterocyclic system that has garnered substantial attention in medicinal chemistry. As a condensed derivative of the 1,4-dihydropyridine (1,4-DHP) ring, it is a core component of numerous biologically active compounds.[1] This guide provides an in-depth exploration of the HHQ scaffold, intended for researchers, scientists, and drug development professionals. We will traverse its fundamental importance, delve into robust synthetic strategies, analyze its diverse pharmacological applications with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and development in this promising area of medicinal chemistry.

The Hexahydroquinolinone Core: A Privileged Scaffold

The hexahydroquinolinone framework is a fused heterocyclic system where a dihydropyridine ring is annulated with a cyclohexanone ring.[1][2] This structural motif is of significant interest due to its prevalence in natural products and its proven versatility as a pharmacophore. Its partially saturated and non-planar structure provides three-dimensional diversity, a desirable trait for specific and high-affinity interactions with biological targets.

Physicochemical Properties and Medicinal Chemistry Relevance:

-

Structural Rigidity and Conformational Control: The fused ring system imparts a degree of rigidity that can pre-organize substituents into well-defined spatial orientations, potentially enhancing binding affinity and selectivity for a target protein.

-

Lipophilicity and Solubility: The core scaffold possesses moderate lipophilicity, which can be finely tuned through substituent modifications to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.

-

Hydrogen Bonding Capacity: The presence of the N-H group and the carbonyl (C=O) group provides both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at the active sites of enzymes and receptors.

Synthetic Strategies for the Hexahydroquinolinone Scaffold

The construction of the hexahydroquinolinone core is efficiently achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.[3]

Hantzsch Dihydropyridine Synthesis and its Variants

The most prominent and versatile method for synthesizing the HHQ scaffold is a variant of the Hantzsch dihydropyridine synthesis.[1] This is typically a one-pot, four-component reaction.

General Reaction Scheme: An aromatic aldehyde, a 1,3-cyclohexanedione derivative (such as dimedone), a β-ketoester (like ethyl acetoacetate or malononitrile), and a nitrogen source (commonly ammonium acetate) are condensed, often under reflux in a suitable solvent like ethanol.[1][4] The excess ammonium acetate can act as both a reagent and a catalyst.[5]

Causality in Experimental Choices:

-

Catalyst: While the reaction can proceed without an external catalyst, various catalysts have been developed to improve yields and reaction times. These include green catalysts like biochar-based magnetic nanoparticles (e.g., biochar/Fe3O4@APTMS), which offer advantages such as easy separation and recyclability.[3][4]

-

Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Aqueous media have also been successfully employed, aligning with the principles of green chemistry.[3][5]

-

Reactant Choice: The diversity of the final products is directly dictated by the choice of the initial aldehyde, 1,3-dione, and β-ketoester. This modularity is a key strength of the Hantzsch synthesis for creating compound libraries for screening.

Visualizing the Synthetic Workflow

The general process from reactant selection to the synthesis and confirmation of HHQ derivatives can be visualized as a streamlined workflow.

Caption: General workflow for the synthesis and analysis of hexahydroquinolinone derivatives.

Pharmacological Applications and Biological Activities

Hexahydroquinolinone derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development across various therapeutic areas.[1]

Anticancer Activity

The HHQ scaffold is a prominent feature in the design of novel anticancer agents, with derivatives showing activity through multiple mechanisms.[6]

-

EGFR Inhibition: Certain HHQ derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including wild-type and clinically relevant mutant forms (EGFRT790M, EGFRL858R).[6] These mutations are common causes of resistance to first-generation EGFR inhibitors in non-small cell lung cancer. Compound 10d from one study emerged as a powerful inhibitor, with IC50 values comparable or superior to the reference drug erlotinib against both wild-type and mutant EGFR.[6]

-

Mcl-1 Inhibition and Apoptosis Induction: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in cancer, contributing to therapeutic resistance. Specific HHQ derivatives have been identified as potent Mcl-1 inhibitors.[7] For example, compound 6a was shown to inhibit Mcl-1 with an IC50 of 1.5 μM, leading to the activation of pro-apoptotic proteins caspase-3 and caspase-9 and inducing apoptosis in leukemia cell lines.[7]

-

Multidrug Resistance (MDR) Reversal: Overexpression of efflux pumps like P-glycoprotein (P-gp) is a major cause of MDR in cancer. HHQ derivatives have been investigated as agents to reverse this resistance.[8] Certain compounds were found to significantly block P-gp efflux, thereby re-sensitizing resistant cancer cells to chemotherapy.[8]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity: A systematic analysis of substitutions on the HHQ core has yielded crucial SAR data.[6]

-

N1-Position: Electron-withdrawing groups (e.g., -Cl) on the N1-phenyl ring generally enhance cytotoxic activity compared to electron-donating groups (e.g., -CH3).[6]

-

C4-Position: The nature and position of substituents on the C4-aryl ring are critical. For EGFR inhibition, disubstitution with electron-withdrawing groups at the ortho and para positions (e.g., 2,4-dichloro) leads to greater potency.[6]

-

C3-Position: Modifications at this position, such as the introduction of pyridyl alkyl carboxylate moieties, have been shown to modulate antiproliferative activity, with longer linkers (e.g., propyl) often being more effective.[2]

Table 1: Anticancer Activity of Representative Hexahydroquinolinone Derivatives

| Compound ID | Target | Activity (IC50 / GI50) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| 10d | EGFRWT, EGFRT790M, EGFRL858R | 0.097 µM, 0.280 µM, 0.051 µM | N/A (Enzymatic) | [6] |

| 10c | Proliferation | 1.04 µM | T-47D (Breast) | [6] |

| 6a | Mcl-1 Inhibition | 1.5 µM | N/A (Enzymatic) | [7] |

| 6a | Cytotoxicity | 0.4 µM | THP-1, HL-60 (Leukemia) | [7] |

| D5 | Proliferation | 9.5 - 22.9 µM (Range) | MOLT-4 (Leukemia) |[2] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological factor in many diseases.[9][10] HHQ derivatives, as analogues of 1,4-DHPs, have demonstrated significant anti-inflammatory properties.[1][9]

-

Mechanism of Action: The anti-inflammatory effects are believed to be mediated, in part, through the inhibition of pro-inflammatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1).[9][10][11] Molecular docking studies have shown that HHQ compounds can fit into the active site of TGF-β1, forming key hydrogen bond and hydrophobic interactions.[9] This inhibition can help mitigate the inflammatory cascade.

Caption: Inhibition of the TGF-β1 pathway by hexahydroquinolinone derivatives.

Activity in Neurodegenerative Diseases

The quinoline core is a well-established scaffold for developing agents against neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12][13][14] HHQ derivatives are being explored for their neuroprotective potential.

-

Multi-Target Approach: The pathology of neurodegenerative diseases is complex, involving oxidative stress, neuroinflammation, and protein aggregation.[14][15] The HHQ scaffold can be functionalized to create multifunctional ligands that target several of these pathways simultaneously, such as inhibiting cholinesterases and monoamine oxidases (MAO), chelating biometals, and scavenging free radicals.[12]

Other Biological Activities

The versatility of the HHQ scaffold extends to several other therapeutic areas:

-

Antimicrobial Activity: Derivatives have shown promising antibacterial and antifungal activities, which is critical in the face of growing antimicrobial resistance.[16]

-

Antidiabetic Properties: Some HHQ compounds are effective inhibitors of aldose reductase, an enzyme in the polyol pathway that is implicated in diabetic complications.[4]

-

Cardiovascular Effects: As analogues of 1,4-DHP calcium channel blockers, HHQs are also investigated for their potential in treating cardiovascular diseases like hypertension.[11]

Experimental Protocols

To ensure the trustworthiness and replicability of research, detailed protocols are essential.

Protocol: One-Pot Synthesis of a Hexahydroquinolinone Derivative

This protocol is a representative example based on the Hantzsch reaction.[1][5]

Objective: To synthesize 2-amino-4-(aryl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

Materials:

-

5,5-dimethylcyclohexane-1,3-dione (dimedone) (1 mmol)

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (3.3 mmol)

-

Water (10 mL)

-

Round bottom flask (50 mL) with magnetic stirrer and reflux condenser

Procedure:

-

Add dimedone (1 mmol) and ammonium acetate (3.3 mmol) to 10 mL of water in the 50 mL round bottom flask.

-

Stir the mixture and heat to 100°C for approximately 35-40 minutes. An enaminone intermediate is formed during this step.

-

Add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) to the reaction mixture.

-

Continue stirring at 100°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product in a vacuum oven.

-

Self-Validation: The product can be further purified by recrystallization from ethanol. The structure and purity should be confirmed by melting point determination, IR, 1H-NMR, 13C-NMR, and HRMS analysis.[1][5]

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the evaluation of the cytotoxic effects of synthesized HHQ compounds on a cancer cell line.[2][9]

Objective: To determine the IC50 (concentration inhibiting 50% of cell growth) of an HHQ derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Synthesized HHQ compound, dissolved in DMSO to make a stock solution.

-

MCF-7 human breast adenocarcinoma cell line.

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

96-well microtiter plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

Microplate reader.

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the HHQ compound in culture media from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

After 24 hours, remove the old media and add 100 µL of the media containing the various concentrations of the HHQ compound to the wells. Include a "vehicle control" (media with DMSO only) and a "no-cell" blank control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Self-Validation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve. The experiment should be repeated at least three times to ensure reproducibility.

Future Perspectives and Conclusion

The hexahydroquinolinone scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability via multicomponent reactions allows for the rapid generation of chemical diversity, a key advantage in modern drug discovery. The wide range of demonstrated biological activities—from targeted anticancer action to broad anti-inflammatory and neuroprotective effects—underscores its privileged nature.

Future research will likely focus on several key areas:

-

Expanding Chemical Space: The use of novel building blocks and asymmetric synthesis to create stereochemically defined HHQ derivatives could lead to compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by active HHQ compounds will be crucial for rational drug design and optimization.

-

Pharmacokinetic Optimization: A concerted effort to improve the ADME properties of lead compounds will be necessary to translate potent in vitro activity into in vivo efficacy and clinical success.

References

- A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis of hexahydroquinoline derivatives

- Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers. (2022). Anti-Cancer Agents in Medicinal Chemistry.

- Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry.

- One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. (2014).

- Synthesis and structure-activity relationships of a novel series of 2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide K(ATP) channel openers. (2004). Journal of Medicinal Chemistry.

- Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (2024). Scientific Reports.

- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (2024). Turkish Journal of Chemistry.

- Synthesis of hexahydroquinoline derivatives

- Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (2025). RSC Advances.

- 5-Oxo-hexahydroquinoline and 5-oxo-tetrahydrocyclopentapyridine derivatives as promising antiproliferative agents with potential. (2021). Archiv der Pharmazie.

- Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Marmara Pharmaceutical Journal.

- Synthesis of hexahydroquinoline derivatives catalyzed by...

- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory medi

- Synthesis and Characterization of New Hexahydroquinoline Derivatives, Evaluation of Their Cytotoxicity, Intracellular ROS Production and Inhibitory Effects on Inflammatory Mediators. (2024).

- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R

- Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. (2018). ChemMedChem.